molecular formula C21H17NO6S B263157 Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate

Cat. No. B263157
M. Wt: 411.4 g/mol
InChI Key: DCLWKYPBDWXHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several signaling pathways that regulate cell growth, differentiation, and apoptosis.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. The inhibition of GSK-3β by Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has also been shown to protect against neurodegeneration by inhibiting GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. In addition, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to improve insulin sensitivity in diabetic mice, making it a potential therapeutic agent for diabetes.

Mechanism of Action

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate inhibits GSK-3β by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream substrates. GSK-3β is involved in several signaling pathways, including the Wnt/β-catenin pathway, which regulates cell growth and differentiation. Inhibition of GSK-3β by Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate leads to the stabilization of β-catenin, which activates downstream signaling pathways that regulate cell proliferation and survival. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate also inhibits the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3α (GSK-3α), which are involved in cell cycle regulation and neuronal function.
Biochemical and Physiological Effects:
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has several biochemical and physiological effects that have been studied in various scientific research applications. In cancer cells, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate induces apoptosis by inhibiting GSK-3β, which activates downstream signaling pathways that regulate cell survival and proliferation. In neurodegenerative diseases, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate protects against neuronal damage by inhibiting GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. In diabetes, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate improves insulin sensitivity by regulating glucose metabolism and reducing inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity and stability. The compound is readily available from commercial sources and can be synthesized in-house using established protocols. Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has a well-characterized mechanism of action and has been extensively studied in various scientific research applications. However, there are also some limitations to the use of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in lab experiments. The compound has low solubility in aqueous solutions, which can limit its use in cell-based assays. In addition, Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been shown to inhibit the activity of other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in scientific research applications. One potential direction is the use of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate as a therapeutic agent for cancer treatment. The compound has been shown to induce apoptosis in cancer cells and has potential as a targeted therapy for specific types of cancer. Another potential direction is the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in neurodegenerative diseases, such as Parkinson's disease. The compound has been shown to protect against neuronal damage and has potential as a neuroprotective agent. Finally, the study of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate in diabetes is another potential future direction. The compound has been shown to improve insulin sensitivity and has potential as a therapeutic agent for diabetes.

Synthesis Methods

The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate involves several steps that require expertise in organic chemistry. The first step involves the preparation of 2-thiophenecarboxylic acid, which is then reacted with ethyl 4-bromobenzoate to obtain ethyl 3-(2-thienylcarbonyl)benzoate. The next step involves the reaction of this compound with o-phenylenediamine to obtain ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate. The final step involves the purification of the compound using column chromatography. The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate has been optimized to obtain high yields and purity, making it suitable for scientific research applications.

properties

Product Name

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-thienylcarbonyl)amino]benzoate

Molecular Formula

C21H17NO6S

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C21H17NO6S/c1-2-25-21(24)13-5-7-16(15(10-13)22-20(23)19-4-3-9-29-19)28-14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,22,23)

InChI Key

DCLWKYPBDWXHFY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.